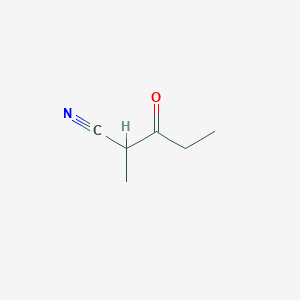

2-Methyl-3-oxopentanenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

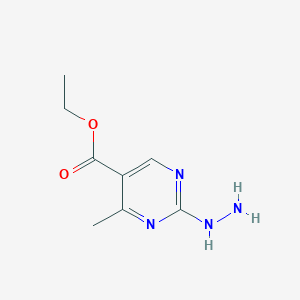

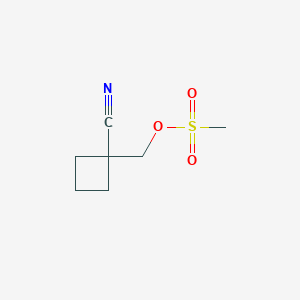

2-Methyl-3-oxopentanenitrile is a chemical compound with the molecular formula C6H9NO and a molecular weight of 111.14 . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for 2-Methyl-3-oxopentanenitrile is1S/C6H9NO/c1-3-6(8)5(2)4-7/h5H,3H2,1-2H3 . This code provides a unique identifier for the molecular structure of this compound. Physical And Chemical Properties Analysis

2-Methyl-3-oxopentanenitrile has a melting point of 81-83°C .Wissenschaftliche Forschungsanwendungen

Enantiomer Determination in Human Plasma

A study by Schadewaldt, Wendel, & Hammen (1996) developed a sensitive method for determining S- and R-3-methyl-2-oxopentanoate enantiomers in human plasma. This method is suitable for isotope enrichment analysis and was applied to patients with diabetes mellitus and maple syrup urine disease.

Isomerization Studies

Bini et al. (2010) conducted a study on the isomerization of 2-methyl-3-butenenitrile, demonstrating the use of operando FTIR spectroscopy for kinetic analysis. The study provided insights into the mechanism and kinetics of this isomerization process.

Synthesis of 6-Substituted 2-(N-acetylamino)pyridines

Research by Vijn, Arts, Maas, & Castelijns (1993) explored the cyclization of 5-oximinoalkanenitriles to synthesize 6-substituted 2-(N-acetylamino)pyridines. This study revealed the behavior of oxime derivatives of 5-oxopentanenitriles in various chemical reactions.

Microbial Synthesis of Pentanol Isomers

Cann & Liao (2009) investigated the synthesis of pentanol isomers in engineered microorganisms, highlighting the potential of these compounds for biofuel applications. This research points to significant advancements in metabolic engineering for biofuel production.

Metabolism in Pancreatic Islets

A study by Hutton, Sener, & Malaisse (1979) examined the metabolism of 4-methyl-2-oxopentanoate in rat pancreatic islets. This research provided valuable insights into the metabolic pathways and the effects of this compound on islet-cell respiration and biosynthetic activity.

Catalysis and Hydrogenolysis Studies

Research by Díaz, Garin, & Maire (1983) focused on the catalysis and hydrogenolysis of hexanes, including the study of 2-methylpentane isomerization. This study contributes to the understanding of catalytic processes in chemical synthesis.

Biosynthetic Pathways for Biofuels

Tokic et al. (2018) explored the discovery and evaluation of biosynthetic pathways for producing methyl ethyl ketone precursors, which are significant for sustainable biofuel production. This research highlights the potential of synthetic biology in creating novel biosynthetic pathways.

Fragrance Material Review

A study by Scognamiglio, Jones, Letizia, & Api (2012) reviewed the use of methyl 3-oxo-2-(pent-2-enyl)cyclopentaneacetate as a fragrance ingredient. This research provides insights into the application of similar compounds in the fragrance industry.

Arsenite Methylation Analysis

Wang et al. (2012) conducted a study on arsenite methylation catalyzed by human arsenic methyltransferase. The research provided a detailed understanding of the biochemical processes involved in arsenic metabolism.

Eigenschaften

IUPAC Name |

2-methyl-3-oxopentanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-3-6(8)5(2)4-7/h5H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKQNLQUJEQFXBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(C)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-3-oxopentanenitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyanocyclohexyl)-N-methyl-2-(4-{[1,2,4]triazolo[4,3-a]pyrazin-3-yl}piperidin-1-yl)acetamide](/img/structure/B2784564.png)

![ethyl 2-(3-phenylpropanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2784565.png)

![methyl (2Z)-3-[(4-methoxyphenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate](/img/structure/B2784569.png)

![N-(4-bromophenyl)-2-[[5-cyano-4-(furan-2-yl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide](/img/structure/B2784574.png)

![N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2784576.png)

![4-[3-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,2,4-oxadiazol-5-yl]benzonitrile](/img/structure/B2784584.png)